molecular formula C10H12ClNO2 B2877625 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride CAS No. 1993217-72-3

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride

Cat. No. B2877625
CAS RN: 1993217-72-3
M. Wt: 213.66
InChI Key: TVDLJVPBPDRUTC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH . It has a molecular weight of 213.66 . The IUPAC name for this compound is 5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride is 1S/C10H11NO2.ClH/c12-10 (13)8-5-6-11-9-4-2-1-3-7 (8)9;/h5-6H,1-4H2, (H,12,13);1H . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

The chemical reactions involving 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride have been explored in various studies . For example, the reaction of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine and N -ethyl-, phenyl-, pentafluorophenyl-, and tosylhydrazines resulted in the formation of substituted [1, 2]oxazino [5,4,3- de ]quinolines and pyrido [4,3,2- de ]cinnolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride include a molecular weight of 213.66 . More detailed properties such as boiling point, critical temperature, critical pressure, and density can be found in specialized databases like the NIST Web Thermo Tables .

Scientific Research Applications

NMDA Receptor Antagonism

Research by Carling et al. (1992) explores derivatives of 2-Carboxy-1,2,3,4-tetrahydroquinoline, focusing on their role as antagonists for the glycine site on the NMDA receptor. These compounds, inspired by kynurenic acid, demonstrate the importance of the 4-position substituent in restoring antagonist activity. The study highlights the significance of conformational effects and the positioning of hydrogen-bond-accepting groups for binding affinity (Carling et al., 1992).

Photolabile Protecting Groups

Fedoryak and Dore (2002) describe the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ shows greater efficiency and sensitivity for multiphoton-induced photolysis than other photolabile groups, highlighting its utility in vivo for caging biological messengers (Fedoryak & Dore, 2002).

Hydrogen-Bonded Structures

Smith et al. (2008) investigate the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinolines, revealing one-dimensional hydrogen-bonded chain structures. This study underscores the versatility of quinoline derivatives in forming low-dimensional hydrogen-bonded structures, essential for understanding molecular interactions (Smith et al., 2008).

Synthetic Methodologies and Chemical Properties

  • Al-Huniti et al. (2007) and Kandinska et al. (2006) focus on the synthesis of tetrahydroquinoline derivatives, exploring their synthetic pathways and chemical properties. These studies contribute to the broader understanding of tetrahydroquinoline chemistry and its potential applications in various fields (Al-Huniti et al., 2007); (Kandinska et al., 2006).

Antibacterial Activities

  • Research on temafloxacin hydrochloride and its analogs by Chu et al. (1991) evaluates the antibacterial activities of these compounds, contributing to the development of new antibacterial agents. This research underscores the potential of tetrahydroquinoline derivatives in combating bacterial infections (Chu et al., 1991).

Molecular Magnets and Crystal Structures

  • Studies by Gao et al. (2017) and Li et al. (2013) delve into the synthesis, crystal structures, and magnetic properties of tetrahydroquinoline derivatives. These works highlight the application of tetrahydroquinoline compounds in materials science, particularly in designing new single-molecule magnets and elucidating the relationship between molecular structure and physical properties (Gao et al., 2017); (Li et al., 2013).

properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h5-6H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDLJVPBPDRUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid hydrochloride

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